molecular formula C23H24BrN5O2S B2371170 5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-78-4

5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2371170
CAS No.: 851809-78-4
M. Wt: 514.44
InChI Key: SSZPFZIZZWCBDY-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24BrN5O2S and its molecular weight is 514.44. The purity is usually 95%.
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Biological Activity

The compound 5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a bromophenyl group, a methoxyphenyl group, and a piperazine ring integrated into a thiazolo[3,2-b][1,2,4]triazole core. This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have demonstrated that derivatives of triazolothiazoles possess good antibacterial activity against various strains of bacteria. The presence of the piperazine moiety enhances this activity by modulating the pharmacokinetic properties of the compounds .
  • Antifungal Properties : Similar compounds have shown effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth or other biological pathways. For example, inhibition of bacterial DNA gyrase has been noted in related compounds .
  • Receptor Interaction : The compound may interact with various receptors in the body, potentially modulating neurotransmitter systems or other signaling pathways relevant to its therapeutic effects .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Synthesis and Characterization :
    • The synthesis involves multiple steps including the formation of the piperazine ring and subsequent alkylation reactions. The final product was characterized using techniques such as NMR and HRMS .
  • Antimicrobial Testing :
    • In vitro tests showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains. For example, a derivative with a similar structure demonstrated an MIC of 25 µg/mL against Staphylococcus aureus .
  • Pharmacological Studies :
    • Preclinical studies indicated that these compounds could serve as potential candidates for drug development targeting infectious diseases due to their favorable pharmacokinetic profiles .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityReference
Compound AStructure AAntibacterial
Compound BStructure BAntifungal
This compoundUnique structureBroad-spectrum antimicrobial

Properties

IUPAC Name

5-[(4-bromophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-3-5-17(24)6-4-16)28-13-11-27(12-14-28)18-7-9-19(31-2)10-8-18/h3-10,20,30H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZPFZIZZWCBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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